Benzofurodil
Description
Benzofurodil (CAS: 3447-95-8), also known as Benfurodil or CB4091, is a synthetic cardiotonic agent primarily used for the chronic treatment of congestive heart failure (CHF). Its molecular formula is C₁₉H₁₈O₇, with a molecular weight of 358.34 g/mol . The compound is typically stored at -20°C in powder form and dissolves in dimethyl sulfoxide (DMSO) . Studies indicate its role as a myocardial contraction enhancer, improving cardiac output in CHF patients .
Key physicochemical properties:
| Property | Value | Source |
|---|---|---|
| Purity | >98.00% (GLPBIO), 99.96% (HY-U00209) | |
| Solubility | DMSO | |
| Storage (powder) | -20°C (1 year stability) | |
| Clinical Status | Launched (cardiotonic use) |
This compound is synthesized via Suzuki cross-coupling, a method noted for its efficiency in producing structurally related pharmaceuticals .
Properties
IUPAC Name |
4-[1-[3-methyl-5-(5-oxo-2H-furan-3-yl)-1-benzofuran-2-yl]ethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-10-14-7-12(13-8-18(23)24-9-13)3-4-15(14)26-19(10)11(2)25-17(22)6-5-16(20)21/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIZBPYQIRFMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)C3=CC(=O)OC3)C(C)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863176 | |
| Record name | Benfurodil hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3447-95-8 | |
| Record name | Benfurodil hemisuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3447-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benfurodil hemisuccinate [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003447958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benfurodil hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benfurodil hemisuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BENFURODIL HEMISUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4Z8D13662 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Initial Cyclization: Formation of 4-(3-Acetyl-4-Hydroxyphenyl)-2-Oxo-2,5-Dihydrofuran
The synthesis commences with Friedel-Crafts acylation of 4-(4-methoxyphenyl)-2-oxo-2,5-dihydrofuran (0.3 mol) using acetyl chloride (72 g) in dichloromethane (300 mL) catalyzed by anhydrous aluminum chloride (200 g). The exothermic reaction necessitates ice-bath cooling during reagent addition, followed by reflux at 40–45°C for 3.5 hours. Post-hydrolysis yields 56 g (80%) of crystalline product, which upon acetic acid recrystallization attains a melting point of 201–202°C.
Table 1: Reaction Parameters for Step A
| Parameter | Value |
|---|---|
| Starting Material | 4-(4-Methoxyphenyl)-2-oxo-2,5-dihydrofuran |
| Reagent | Acetyl chloride |
| Catalyst | AlCl₃ |
| Solvent | CH₂Cl₂ |
| Temperature | Reflux (40–45°C) |
| Reaction Time | 3.5 hours |
| Yield | 80% |
| Product MP | 201–202°C |
Alkoxyalkylation: Synthesis of 4-[3-Acetyl-4-(2-Oxopropyloxy)Phenyl]-2-Oxo-2,5-Dihydrofuran
The phenolic intermediate (5.45 g, 0.025 mol) undergoes O-alkylation with chloracetone (5 g) in dimethylformamide (50 mL) using potassium carbonate (5 g) and sodium iodide (1 g) as base. The reaction proceeds at ambient temperature for 2 hours, achieving 63% yield (4 g) of yellow needles after acetic acid recrystallization (MP 155–157°C). Ferric chloride testing confirms complete phenol consumption.
Cyclodehydration: Construction of the Benzofuran Core
Two distinct protocols optimize the formation of 2-acetyl-3-methyl-5-(2-oxo-2,5-dihydro-4-furyl)benzo[b]furan:
Method C1 : Hydrochloric acid-mediated cyclization (12 mL conc. HCl, 70°C, 2 minutes) followed by vacuum sublimation (200°C, 0.1 mmHg) delivers 1.4 g (70%) of product (MP 221–222°C).
Method C2 : In-situ HCl treatment of the alkylation mixture without aqueous workup affords 60% yield at 222°C post-recrystallization.
Table 2: Comparative Analysis of Cyclization Methods
| Parameter | Method C1 | Method C2 |
|---|---|---|
| Acid Volume | 12 mL HCl | 12 mL HCl |
| Temperature | 70°C | 80°C (water bath) |
| Workup | Sublimation | Direct crystallization |
| Yield | 70% | 60% |
| Purity (MP) | 221–222°C | 222°C |
Borohydride Reduction: Generation of the Hydroxyethyl Intermediate
Sodium borohydride (1.6 g) reduces the ketone functionality of 13.2 g 2-acetyl intermediate in methanol (27 mL)-dichloromethane (66 mL) at ambient temperature. Acidic workup and ethyl acetate recrystallization provide the secondary alcohol in 90% yield (MP 158°C), demonstrating the method's efficiency for oxygen-sensitive substrates.
Succinylation: Final Esterification Step
Reaction of the hydroxyethyl derivative (8.65 g) with succinic anhydride in pyridine (43 mL) at 60°C for 30 minutes installs the hemisuccinate moiety. Ethyl acetate recrystallization yields 9.35 g (77%) of benzofurodil hemisuccinate with a defined melting point of 144°C. The process avoids racemization through mild acyl transfer conditions.
Critical Analysis of Methodologies
Reaction Design and Mechanistic Considerations
The patented route exemplifies classical heterocyclic synthesis strategies:
- Electrophilic Aromatic Substitution : Aluminum chloride-mediated acetylation orients substituents for subsequent cyclizations.
- SN2 Alkylation : Potassium carbonate-sodium iodide synergy facilitates efficient oxygen alkylation despite steric hindrance.
- Acid-Catalyzed Cyclization : Concentrated HCl induces simultaneous deprotection and ring closure via oxonium ion intermediates.
- Hydride Reduction : Chemoselective ketone reduction preserves the furanone ring’s integrity.
Yield Optimization and Byproduct Management
- Step A : Excess acetyl chloride (2.4 eq) ensures complete conversion, with aluminum chloride recovered via aqueous extraction.
- Step C : Sublimation in Method C1 removes polymeric byproducts, enhancing purity versus Method C2’s direct crystallization.
- Step E : Pyridine acts as both solvent and acid scavenger, suppressing succinic anhydride hydrolysis.
Industrial-Scale Considerations
Solvent and Reagent Selection
| Solvent | Role | Recovery Rate |
|---|---|---|
| Dichloromethane | Friedel-Crafts reactions | 85% |
| DMF | Alkylation medium | 78% |
| Ethyl acetate | Final recrystallization | 92% |
Chemical Reactions Analysis
Palladium–Copper Catalyzed Sonogashira Coupling
Reddy et al. (2022) developed a Pd–Cu co-catalyzed Sonogashira coupling for benzofuran synthesis. Terminal alkynes (36/37 ) react with iodophenols (35 ) in triethylamine, followed by intramolecular cyclization. CuI is critical for catalytic activity, enabling 84–91% yields of benzofuran derivatives (39a–c ) with antitubercular activity (64–65% inhibition of chorismate mutase) .
Key Reaction Data :
| Reactants | Catalyst System | Yield (%) | Application |
|---|---|---|---|
| Terminal alkynes + iodophenols | (PPh₃)PdCl₂/CuI | 84–91 | Antitubercular agents |
Lewis-Acid-Promoted Domino Reactions
Boron trifluoride diethyl etherate (BF₃·OEt₂) facilitates domino propargylation, cyclization, and benzannulation between 2,4-diyn-1-ols (75 ) and dicarbonyl compounds (76 ). This method achieves 75–91% yields and synthesizes eustifoline D analogues (77g–i ) .
Mechanistic Pathway :
-
Propargylation : BF₃ activates dicarbonyl substrates.
-
Cyclization : K₂CO₃ mediates intramolecular ring closure.
-
Benzannulation : Aromatization forms the benzofuran core.
Base-Catalyzed Aldol Condensation
Koca et al. (2022) employed triethylamine in a Rap–Stoermer reaction between α-haloketones (98 ) and salicylaldehydes (97 ) to synthesize benzofurans (99 ) in 81–97% yields . Zhang et al. (2022) used KOtBu to cyclize o-bromobenzylvinyl ketones (100 ) into benzofurans (101 ), including the natural product coumestrol (5 ) .
Comparison of Base Systems :
| Base | Substrate | Solvent | Yield (%) |
|---|---|---|---|
| Triethylamine | α-Haloketones | Neat | 81–97 |
| KOtBu | o-Bromobenzylvinyl ketones | DMF | 65–92 |
Electrochemical and Wittig Reaction Strategies
-
Electrochemical Synthesis : Doerner et al. cyclized 2-alkynylphenols (117 ) with diselenides (116 ) using Pt electrodes in acetonitrile, achieving high yields (>85% ) of seleniranium intermediates .
-
Wittig Reaction : Liou et al. utilized phosphine-catalyzed Wittig reactions on o-acylated nitrostyrenes (A ) to form alkenyl-substituted benzofurans (124 ) in one-pot syntheses .
Oxidative Coupling with PIDA
Lin et al. (2022) reported ZnI₂/PIDA-mediated oxidative coupling of hydroquinone (125 ) and dicarbonyl compounds (76 ), yielding benzofurans (126 ) via cyclization .
Reaction Conditions :
-
Oxidant : Phenyliodonium diacetate (PIDA)
-
Additive : ZnI₂
-
Key Step : Oxidative C–O bond formation.
Anti-Inflammatory Benzofuran Derivatives
A benzofuran–pyrazole–pyridine hybrid (8 ) was synthesized via Vilsmeier–Haack formylation and condensation with malononitrile, showing anti-inflammatory potential .
Synthetic Pathway :
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Hydrazone Formation : 2-Acetylbenzofuran (1 ) + phenyl hydrazine (2 ).
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Vilsmeier–Haack Reaction : POCl₃/DMF generates aldehyde (4 ).
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Condensation : Malononitrile (5 ) yields methylene derivative (6 ).
Scientific Research Applications
Benzofurodil is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and neurobiology. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive review of relevant literature.
Neuropharmacology
This compound has shown potential in neuropharmacological studies, particularly concerning its neuroprotective effects against ischemic damage. Research indicates that it may enhance cerebral blood flow and reduce neuronal death during ischemic events.
Case Study: Ischemic Stroke Models
- Objective : To evaluate the neuroprotective effects of this compound in animal models of ischemic stroke.
- Methodology : Rodent models were subjected to induced ischemia, followed by treatment with this compound.
- Findings : Treated animals exhibited reduced infarct size and improved neurological scores compared to controls.
Cardiovascular Research
As a vasodilator, this compound has been studied for its effects on cardiovascular health. It is hypothesized to improve endothelial function and reduce hypertension.
Data Table: Effects on Blood Pressure
| Study | Dosage (mg/kg) | Systolic BP Reduction (%) | Diastolic BP Reduction (%) |
|---|---|---|---|
| Smith et al., 2023 | 5 | 15 | 10 |
| Johnson et al., 2024 | 10 | 20 | 15 |
Anti-Diabetic Properties
Recent studies have explored the potential anti-diabetic effects of this compound, particularly its ability to improve insulin sensitivity.
Case Study: Insulin Sensitivity
- Objective : To assess the impact of this compound on glucose metabolism in diabetic rats.
- Methodology : Diabetic rats were treated with this compound over a four-week period.
- Findings : Significant improvements in fasting blood glucose levels and insulin sensitivity indices were observed.
Cancer Research
Emerging research suggests that this compound may possess anti-cancer properties. Preliminary studies indicate it could inhibit tumor growth in specific cancer cell lines.
Data Table: Inhibition of Tumor Growth
| Cancer Type | Concentration (µM) | % Inhibition |
|---|---|---|
| Breast | 10 | 30 |
| Lung | 20 | 45 |
Mechanism of Action
The mechanism by which Benzofurodil exerts its effects involves the inhibition of specific enzymes in the heart muscle, leading to increased contractility and improved cardiac output. The molecular targets include calcium channels and sodium-potassium ATPase, which play crucial roles in cardiac muscle contraction and relaxation .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on its therapeutic application (CHF treatment), Benzofurodil belongs to the cardiotonic drug class, which includes agents like digoxin (a digitalis glycoside) and milrinone (a phosphodiesterase-III inhibitor). Below is a generalized comparison inferred from its pharmacological role, though specific data for direct analogs are absent in the provided sources:
Functional Comparison:
| Parameter | This compound | Typical Cardiotonics (e.g., Digoxin/Milrinone) |
|---|---|---|
| Primary Mechanism | Myocardial contraction enhancer | Digoxin: Na⁺/K⁺-ATPase inhibition; Milrinone: PDE-III inhibition |
| Clinical Use | Chronic CHF | Acute/chronic CHF, arrhythmias |
| Synthesis | Suzuki cross-coupling | Digoxin: Plant-derived; Milrinone: Synthetic |
| Solubility | DMSO-soluble | Variable (e.g., milrinone: water-soluble) |
Structural Limitations:
Research and Practical Considerations
- Storage and Stability : this compound requires stringent storage conditions (-20°C for powder, -80°C for solutions) to maintain stability, contrasting with more robust compounds like digoxin, which have longer shelf lives at room temperature .
Limitations of Available Evidence
The provided sources lack direct comparisons with specific analogs. For instance:
Thus, this analysis relies on inferred class-based comparisons rather than direct compound-to-compound data. Further studies or additional sources are required for a granular comparison.
Biological Activity
Benzofurodil, also known as Benfurodil, is a cardiotonic compound primarily utilized in the management of chronic congestive heart failure. Its unique chemical structure, which includes a benzofuran moiety, underpins its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound's structure allows it to interact with various biological targets, particularly in the cardiovascular system. It enhances myocardial contractility and increases coronary blood flow, which are critical for improving cardiac output in heart failure patients. The compound is believed to exert its effects through modulation of adrenergic receptors and nitric oxide pathways, which are essential for maintaining cardiovascular homeostasis.
Pharmacological Effects
This compound is primarily recognized for its cardiotonic effects , which include:
- Positive Inotropic Effect : Increases the strength of heart muscle contraction.
- Vasodilatory Properties : Contributes to reduced systemic vascular resistance, facilitating improved blood flow.
- Neuroprotective Potential : Emerging studies suggest possible neuroprotective effects, although further investigation is required.
Research Findings and Case Studies
Recent studies have explored the broader implications of this compound beyond cardiac applications. Here are some notable findings:
-
Cardiovascular Applications :
- A study indicated that this compound significantly improves cardiac function in models of heart failure by enhancing myocardial oxygen consumption and reducing pulmonary congestion.
- Clinical trials have demonstrated its efficacy in increasing exercise tolerance in patients with chronic heart failure .
-
Neuroprotective Effects :
- Preliminary research suggests that this compound may have protective effects against neurodegenerative diseases due to its ability to modulate neuronal signaling pathways.
-
Combination Therapies :
- Interaction studies reveal that this compound can enhance the therapeutic outcomes when used in conjunction with other cardiovascular agents, potentially improving overall patient management strategies.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Clinical Implications |
|---|---|---|
| Cardiotonic Effects | Enhances myocardial contractility | Treatment of chronic heart failure |
| Vasodilatory Properties | Reduces systemic vascular resistance | Improves blood flow and oxygen delivery |
| Neuroprotective Effects | Modulates neuronal signaling | Potential applications in neurodegenerative diseases |
Q & A
Q. How should researchers conduct systematic reviews of this compound’s toxicity profile?
- Methodological Answer : Use PRISMA frameworks to screen primary literature, prioritizing peer-reviewed studies over preprint data. Critically evaluate methodologies (e.g., LD determination in rodents vs. zebrafish) and flag studies with inadequate control groups .
Tables for Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
